
(R)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a chiral compound with a unique structure that includes an oxazolidine ring, acetyl group, isopropyl group, and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with a thiocarbonyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF), at low temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
Chemistry
In chemistry, ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione has potential applications as a therapeutic agent. Its chiral nature and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism of action of ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets. The oxazolidine ring and thione group can form coordination complexes with metal ions, which can modulate the activity of metalloproteins and enzymes. Additionally, the acetyl and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione: The enantiomer of the compound, which may have different biological activities and properties.
3-Acetyl-4-methyl-5,5-diphenyloxazolidine-2-thione: A similar compound with a methyl group instead of an isopropyl group.
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-one: A compound with an oxazolidinone ring instead of an oxazolidine-2-thione ring.
Uniqueness
®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is unique due to its specific chiral configuration and functional groups. The combination of an oxazolidine ring, thione group, and chiral centers provides distinct chemical and biological properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H21NO2S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-[(4R)-5,5-diphenyl-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C20H21NO2S/c1-14(2)18-20(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19(24)21(18)15(3)22/h4-14,18H,1-3H3/t18-/m1/s1 |
InChI 键 |
WJCFTHCUULIELA-GOSISDBHSA-N |
手性 SMILES |
CC(C)[C@@H]1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


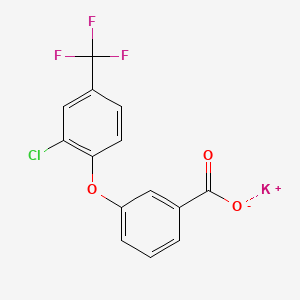

![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
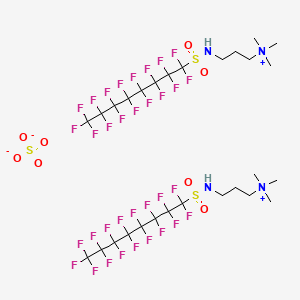

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
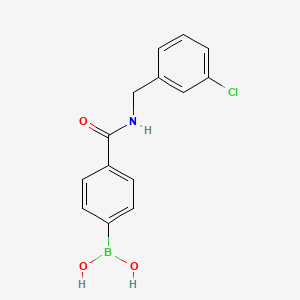
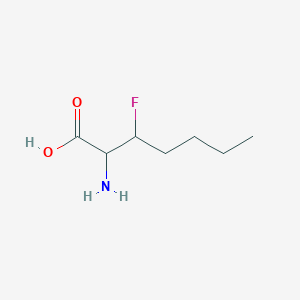
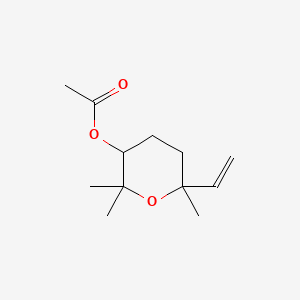
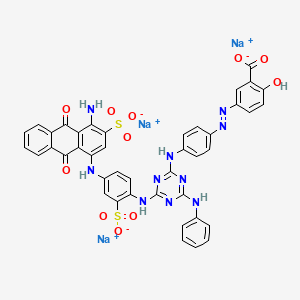
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
